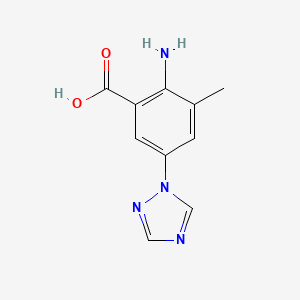

2-Amino-3-methyl-5-(1,2,4-Triazol-1-yl)benzoesäure

Übersicht

Beschreibung

“2-Amino-3-methyl-5-(1,2,4-triazol-1-yl)benzoic acid” is a compound that belongs to the class of 1,2,4-triazole benzoic acid hybrids . These compounds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against various diseases .

Synthesis Analysis

The synthesis of 1,2,4-triazole benzoic acid hybrids involves a series of reactions. The structures of these compounds are established by NMR and MS analysis . Various strategies for the synthesis of these compounds have been highlighted in the literature . For instance, a green multi-component procedure has been described for the formation of these compounds using a one-pot reaction involving an aldehyde, 3-amino-1,2,4-triazole, a primary aliphatic or aromatic amines .Molecular Structure Analysis

The molecular structure of these compounds is established by NMR and MS analysis . They are unique heterocyclic compounds that operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are complex and involve multiple steps . The reactions involve the use of various reagents and catalysts, and the products are analyzed using techniques like NMR and MS .Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are determined by their molecular structure. They are unique heterocyclic compounds with specific properties that make them useful in various fields such as pharmaceutic chemistry, agrochemistry, materials sciences, and organic catalysts .Wissenschaftliche Forschungsanwendungen

Antibakterielle Mittel

1,2,4-Triazole und deren Derivate, wie 2-Amino-3-methyl-5-(1,2,4-Triazol-1-yl)benzoesäure, wurden ausgiebig auf ihre antibakteriellen Eigenschaften untersucht. Diese Verbindungen sind bekannt für ihre potente Aktivität gegen eine Vielzahl von Bakterienstämmen, was sie wertvoll für die Entwicklung neuer antibakterieller Medikamente macht . Der anhaltende Kampf gegen Antibiotikaresistenzen macht diese Derivate besonders wichtig für weitere Untersuchungen und Optimierungen, um ihr volles antibakterielles Potenzial zu nutzen.

Antivirale Mittel

Der Indol-Kern, der strukturell mit den Triazolderivaten verwandt ist, hat signifikante antivirale Aktivitäten gezeigt. Indolderivate wurden berichtet, verschiedene Viren zu hemmen, darunter Influenza A und Coxsackie B4-Virus . Durch Erweiterung könnten Triazolderivate wie This compound synthetisiert und auf ihre potenziellen antiviralen Eigenschaften getestet werden, was zur Bekämpfung von Virusinfektionen beitragen würde.

Enzyminhibitoren

Triazolderivate sind auch für ihre Rolle als Enzyminhibitoren bekannt. Sie wurden in die Struktur von medizinisch wichtigen Enzyminhibitoren integriert und bieten einen Weg, verschiedene Krankheiten zu behandeln, indem sie spezifische enzymatische Reaktionen anvisieren . Die strukturelle Vielseitigkeit von Triazol ermöglicht die Entwicklung von Inhibitoren mit hoher Spezifität und Wirksamkeit.

Mikrobiologische Forschung

In der Mikrobiologie werden Triazolderivate auf Hefezellkulturen angewendet, um die Genexpression zu untersuchen. Zum Beispiel wird 3-Amino-1,2,4-Triazol verwendet, um höhere Expression von HIS3 in Hefezellen zu induzieren, was für ihr Überleben unerlässlich ist . Diese Anwendung ist entscheidend für das Verständnis der genetischen Regulation und kann auf This compound für ähnliche Forschungszwecke ausgeweitet werden.

Pestizide

Der Triazol-Kern findet sich auch in Verbindungen, die als potenzielle Pestizide verwendet werden. Seine Derivate wurden auf ihre pestiziden Eigenschaften untersucht, die eine Alternative zu herkömmlichen Pestiziden bieten und zu nachhaltigen landwirtschaftlichen Praktiken beitragen .

Synthese von Azofarbstoffen

Triazolderivate spielen eine Rolle bei der Synthese von Azofarbstoffen. Diese Farbstoffe werden in der Textilindustrie weit verbreitet zur Färbung von Stoffen verwendet. Die Einarbeitung von Triazolderivaten in Azofarbstoffe kann ihre Eigenschaften verbessern, wie z. B. Farbechtheit und Helligkeit .

Wirkmechanismus

Target of Action

The primary targets of 2-Amino-3-methyl-5-(1,2,4-triazol-1-yl)benzoic acid are cancer cells, specifically MCF-7 and HCT-116 cell lines . The compound exhibits potent inhibitory activities against these cells .

Mode of Action

The compound interacts with its targets by inhibiting their proliferation . It achieves this by inducing apoptosis, a process that leads to programmed cell death . This interaction results in changes in the cell’s normal functions, leading to the death of the cancer cells .

Biochemical Pathways

The induction of apoptosis suggests that the compound likely affects pathways related to cell growth and survival .

Result of Action

The result of the compound’s action is the inhibition of cancer cell proliferation and the induction of apoptosis . Some of the compound’s derivatives have shown weak cytotoxic effects toward normal cells (RPE-1) compared with doxorubicin, a commonly used chemotherapy drug . This suggests that the compound may have a selective action against cancer cells .

Biochemische Analyse

Biochemical Properties

2-Amino-3-methyl-5-(1,2,4-triazol-1-yl)benzoic acid plays a significant role in biochemical reactions, particularly in its interaction with enzymes and proteins. This compound has been shown to exhibit inhibitory activity against certain enzymes, such as kinases and lysine-specific demethylase 1 . The triazole ring in its structure allows it to bind effectively to the active sites of these enzymes, thereby modulating their activity. Additionally, 2-Amino-3-methyl-5-(1,2,4-triazol-1-yl)benzoic acid interacts with various biomolecules, including nucleic acids and proteins, through hydrogen bonding and hydrophobic interactions .

Cellular Effects

The effects of 2-Amino-3-methyl-5-(1,2,4-triazol-1-yl)benzoic acid on cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation . In cancer cell lines, such as MCF-7 and HCT-116, 2-Amino-3-methyl-5-(1,2,4-triazol-1-yl)benzoic acid induces apoptosis by activating caspases and disrupting mitochondrial membrane potential . Furthermore, it affects gene expression by modulating transcription factors and epigenetic markers, leading to altered cellular metabolism and reduced cell viability .

Molecular Mechanism

At the molecular level, 2-Amino-3-methyl-5-(1,2,4-triazol-1-yl)benzoic acid exerts its effects through several mechanisms. It binds to the active sites of enzymes, such as kinases, inhibiting their catalytic activity . This binding is facilitated by the triazole ring, which forms stable interactions with amino acid residues in the enzyme’s active site. Additionally, 2-Amino-3-methyl-5-(1,2,4-triazol-1-yl)benzoic acid can act as a competitive inhibitor, preventing substrate binding and subsequent enzymatic reactions . This compound also influences gene expression by interacting with transcription factors and chromatin-modifying enzymes, leading to changes in histone acetylation and methylation patterns .

Temporal Effects in Laboratory Settings

The stability and effects of 2-Amino-3-methyl-5-(1,2,4-triazol-1-yl)benzoic acid over time have been studied extensively in laboratory settings. This compound is relatively stable under physiological conditions, with minimal degradation observed over extended periods . Its long-term effects on cellular function can vary depending on the experimental conditions. In in vitro studies, prolonged exposure to 2-Amino-3-methyl-5-(1,2,4-triazol-1-yl)benzoic acid has been associated with sustained inhibition of cell proliferation and induction of apoptosis . In in vivo studies, the compound’s effects on tissue function and overall organism health are still being investigated .

Dosage Effects in Animal Models

The effects of 2-Amino-3-methyl-5-(1,2,4-triazol-1-yl)benzoic acid vary with different dosages in animal models. At low doses, this compound exhibits minimal toxicity and effectively inhibits tumor growth in cancer models . At higher doses, it can cause adverse effects, including hepatotoxicity and nephrotoxicity . The threshold for these toxic effects varies among different animal species, and careful dosage optimization is required to balance efficacy and safety .

Metabolic Pathways

2-Amino-3-methyl-5-(1,2,4-triazol-1-yl)benzoic acid is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 oxidases . These enzymes facilitate the oxidation and subsequent conjugation of the compound, leading to its excretion via the renal and biliary systems . The metabolic intermediates of 2-Amino-3-methyl-5-(1,2,4-triazol-1-yl)benzoic acid can also interact with other metabolic pathways, influencing the levels of various metabolites and altering metabolic flux .

Transport and Distribution

The transport and distribution of 2-Amino-3-methyl-5-(1,2,4-triazol-1-yl)benzoic acid within cells and tissues are mediated by specific transporters and binding proteins . This compound is actively transported across cell membranes by solute carrier transporters, such as organic anion-transporting polypeptides . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments . The distribution of 2-Amino-3-methyl-5-(1,2,4-triazol-1-yl)benzoic acid within tissues is also influenced by its affinity for plasma proteins and its ability to cross biological barriers .

Subcellular Localization

The subcellular localization of 2-Amino-3-methyl-5-(1,2,4-triazol-1-yl)benzoic acid is critical for its activity and function. This compound is predominantly localized in the cytoplasm and nucleus, where it interacts with various biomolecules . The presence of targeting signals and post-translational modifications can direct 2-Amino-3-methyl-5-(1,2,4-triazol-1-yl)benzoic acid to specific organelles, such as mitochondria and the endoplasmic reticulum . These interactions can modulate the compound’s activity and influence cellular processes, such as apoptosis and protein synthesis .

Eigenschaften

IUPAC Name |

2-amino-3-methyl-5-(1,2,4-triazol-1-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O2/c1-6-2-7(14-5-12-4-13-14)3-8(9(6)11)10(15)16/h2-5H,11H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDPVDMXTVVSYTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1N)C(=O)O)N2C=NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[1-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-meth-(E)-ylidene]-hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1406981.png)

![Diisopropyl 2-tosyl-2-azaspiro[3.3]heptane-6,6-dicarboxylate](/img/structure/B1406982.png)

![Ethyl 2-[3-chloro-2-oxo-5-(trifluoromethyl)-1-pyridyl]acetate](/img/structure/B1406986.png)

![Ethyl 1-[cyano-(4-methoxyphenyl)methyl]piperidine-4-carboxylate](/img/structure/B1406988.png)

![Methanone, (trans-4-aminocyclohexyl)-[4-(1-methyleth[4-(1-methylethyl)-1-piperazinyl]-, hydrochloride](/img/structure/B1406990.png)

![(9-Fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetic acid](/img/structure/B1406991.png)

![(E)-3-Dimethylamino-1-[3-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-propenone](/img/structure/B1406993.png)

![N1,N3-dimethylbicyclo[1.1.1]pentane-1,3-diamine dihydrochloride](/img/structure/B1406995.png)

![(s)-1,4-Diazabicyclo[4.3.0]nonane hydrobromide](/img/structure/B1406997.png)

![Ethyl 1-[cyano(p-tolyl)methyl]piperidine-4-carboxylate hydrochloride](/img/structure/B1407001.png)